2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
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Overview
Description
2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
- (S)-2-(4-Chlorophenyl)-2-(pyridin-3-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
Uniqueness
2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an amino group, a chlorophenyl group, and a piperazine ring makes it a versatile compound for various applications in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C12H16ClN3O |
---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H16ClN3O/c13-10-2-1-3-11(8-10)15-4-6-16(7-5-15)12(17)9-14/h1-3,8H,4-7,9,14H2 |
InChI Key |
BCTOFIULIAPRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN |
Origin of Product |
United States |
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